

Cemadotin steady-state blood concentration calculation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cemadotin

CAS No.: 159776-69-9

Cat. No.: S548460

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Pharmacokinetic Data Summary for Cemadotin

The table below summarizes the quantitative data from phase I clinical studies, which is essential for calculating steady-state blood concentrations.

Parameter	5-Day Continuous Infusion (CIV) [1]	24-Hour Infusion [2] [3]	5-Minute Daily Infusion (x5) [4]
Recommended Dose	12.5 mg/m ² (total over 5 days)	15.0 mg/m ² (per infusion)	2.5 mg/m ² /day (daily dose)
Maximum Tolerated Dose (MTD)	12.5 mg/m ²	15.0 mg/m ²	2.5 mg/m ² /day
Observed Mean Steady-State Blood Concentration (C _{ss})	282 ± 7 nM (at the MTD)	Information not specified	Information not specified
Total Blood Clearance (CL)	0.52 ± 0.09 L/h/m ²	~0.6 L/h/m ²	0.49 ± 0.18 L/h/m ²
Volume of Distribution at Steady State (V _{ss})	9.9 ± 3.3 L/m ²	~9 L/m ²	7.6 ± 2.0 L/m ²

Parameter	5-Day Continuous Infusion (CIV) [1]	24-Hour Infusion [2] [3]	5-Minute Daily Infusion (x5) [4]
Elimination Half-Life ($t_{1/2}$)	13.2 ± 4.3 hours	~10 hours	12.3 ± 3.8 hours
Dose-Limiting Toxicity (DLT)	Neutropenia	Hypertension, cardiac ischemia	Neutropenia, peripheral edema, liver test abnormalities

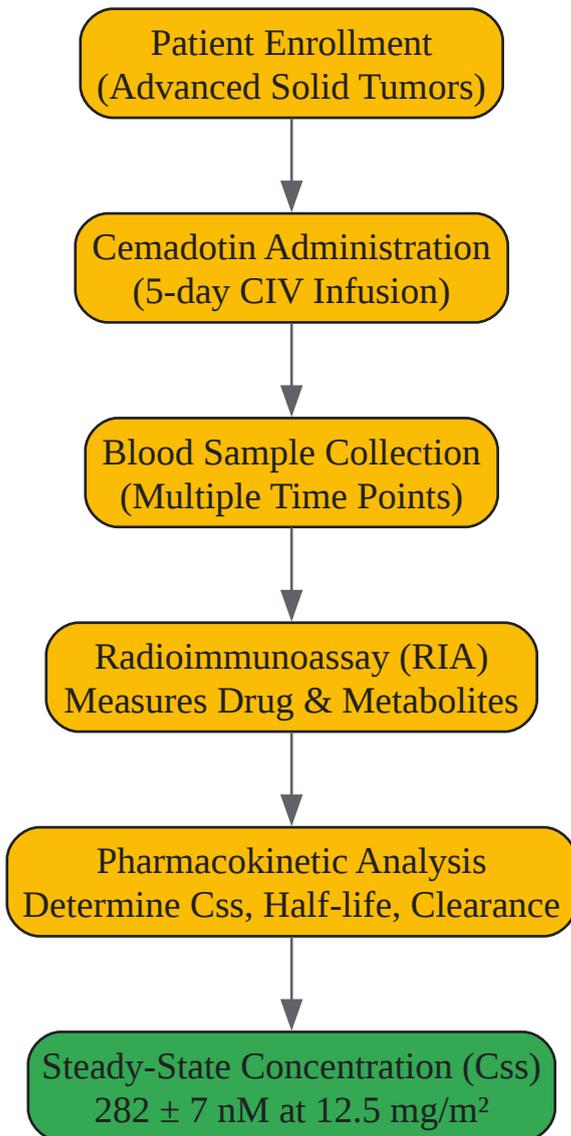
Experimental Protocol for Determining C_{ss}

The following methodology outlines how the steady-state concentration of **Cemadotin** was determined in the referenced clinical study using a 5-day continuous intravenous infusion [1].

- **1. Drug Administration:** **Cemadotin** was administered as a continuous intravenous (CIV) infusion at a dose of 12.5 mg/m², delivered evenly over a 120-hour (5-day) period [1].
- **2. Blood Sampling:** For pharmacokinetic analysis, blood samples were collected from patients during the first treatment cycle. Sampling was conducted at various time points to characterize the drug's profile [1].
- **3. Bioanalytical Method:** The concentration of **Cemadotin** and its metabolites in whole blood was measured using a **radioimmunoassay (RIA)**. This method detected species with an intact N-terminal region of the molecule [1].
- **4. Pharmacokinetic Analysis:** The time course of the RIA-detectable species was analyzed. The blood concentration was observed to reach a **steady state** during the infusion. At the 12.5 mg/m² dose level, the mean steady-state blood concentration (C_{ss}) was measured directly from these data [1].
- **5. Model-Dependent Parameters:** The post-infusion decay of blood concentrations followed **monoexponential (first-order) kinetics**. Pharmacokinetic parameters, including half-life, clearance, and volume of distribution, were calculated from this data [1].

Workflow for **Cemadotin** Steady-State Analysis

The diagram below illustrates the key steps involved in determining the steady-state concentration of **Cemadotin** in clinical studies.



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Key Calculation Insights

- **Infusion Rate and C_{ss}:** The available data provides a direct measurement of C_{ss} (282 nM) at a specific dose and infusion rate. For other dosing regimens, the average steady-state concentration can be estimated using the fundamental relationship: **C_{ss} = (Infusion Rate) / Clearance**, where the infusion rate is (Dose / Infusion Time) [1].
- **Toxicity Correlation:** The studies found that the **peak blood concentration (C_{max})** was correlated with the incidence of dose-limiting neutropenia. This highlights the critical importance of monitoring pharmacokinetic parameters to manage toxicity [4].

- **Administration Schedule Matters:** The dose-limiting toxicities of **Cemadotin** differed based on the infusion schedule. Cardiovascular toxicity was prominent with shorter infusions, while myelotoxicity (neutropenia) was the primary concern with prolonged infusion schedules [1] [2]. This suggests that the safety profile is closely tied to the pharmacokinetic profile achieved by the administration protocol.

Important Note on Data Currency

The clinical data for **Cemadotin** is from studies published between 1998 and 2000. The compound itself **did not progress to later-stage clinical trials or receive approval** due to factors including its toxicity profile and lack of sufficient efficacy in phase I/II studies [5] [6]. Consequently, the available pharmacokinetic data is limited to these early-phase trials.

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To cite this document: Smolecule. [Cemadotin steady-state blood concentration calculation].

Smolecule, [2026]. [Online PDF]. Available at:

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